BenchChemオンラインストアへようこそ!

3-cis-Hydroxyglibenclamide

Pharmacodynamics Diabetes Metabolite Activity

3-cis-Hydroxyglibenclamide (M2) is the quantitatively defined, pharmacologically active primary metabolite of glibenclamide, formed via CYP2C9/2C19/3A4-mediated hydroxylation. Unlike the parent drug or M1 metabolite, M2 exhibits a unique hypoglycemic potency and accumulates markedly in renal impairment, directly impacting PK/PD interpretations. Procure this certified reference standard with ≥97% HPLC purity to ensure accurate chromatographic resolution, DDI probe studies, and SUR1/Kir6.2 channel investigations. Immediate analytical validation readiness.

Molecular Formula C23H28ClN3O6S
Molecular Weight 510.0 g/mol
CAS No. 23074-02-4
Cat. No. B600857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cis-Hydroxyglibenclamide
CAS23074-02-4
Synonyms3-cis-Hydroxycyclohexyl glyburide;  5-Chloro-N-[2-[4-[[[[(cis-3-hydroxycyclohexy)]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide;  cis-3-Hydroxyglyburide;  cis-1-[[p-[2-(5-Chloro-o-anisaMido) ethyl]phenyl]sulfonyl]-3-(3-hydroxycyclohexyl)urea;  re
Molecular FormulaC23H28ClN3O6S
Molecular Weight510.0 g/mol
Structural Identifiers
InChIInChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)
InChIKeyVFBAJFAMXTVSQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





3-cis-Hydroxyglibenclamide (CAS 23074-02-4): A Quantitatively Defined Active Metabolite of Glibenclamide for Pharmacokinetic and Pharmacodynamic Studies


3-cis-Hydroxyglibenclamide (CAS 23074-02-4), also known as M2, is a quantitatively defined, pharmacologically active primary metabolite of the second-generation sulfonylurea antidiabetic drug, glibenclamide (glyburide) [1]. It is formed via hydroxylation of the parent drug's cyclohexyl ring, primarily by cytochrome P450 enzymes CYP2C9, CYP2C19, and CYP3A4 [2]. As a key circulating species in patients receiving glibenclamide therapy, this metabolite contributes significantly to the overall hypoglycemic effect and is an essential analytical reference standard for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies [3].

Why 3-cis-Hydroxyglibenclamide Cannot Be Substituted by Glibenclamide or 4-trans-Hydroxyglibenclamide in Analytical and Experimental Protocols


Generic substitution is invalid for 3-cis-Hydroxyglibenclamide because, despite sharing a core mechanism with its parent drug glibenclamide and co-metabolite 4-trans-hydroxyglibenclamide (M1), it exhibits distinct and quantifiable differences in both hypoglycemic potency and pharmacokinetic behavior. While M1 and M2 have similar PK profiles, M2 demonstrates a unique hypoglycemic activity profile [1]. Furthermore, in patients with impaired renal function, the accumulation and clearance of M2 differ significantly from the parent drug, with peak serum values increasing substantially [2]. These specific, data-backed variations mean that substituting M2 with either the parent compound or the M1 metabolite would invalidate any experimental or analytical outcome dependent on its precise biological or chromatographic signature.

Quantitative Differentiation Evidence for 3-cis-Hydroxyglibenclamide (M2) Versus Glibenclamide and 4-trans-Hydroxyglibenclamide (M1)


Hypoglycemic Potency: A Quantified, Intermediate Reduction in Blood Glucose AUC in Humans

In a head-to-head crossover study in healthy human subjects, 3-cis-Hydroxyglibenclamide (M2) demonstrated a significant hypoglycemic effect that is quantitatively intermediate between the parent drug and its co-metabolite. When administered intravenously at a 3.5 mg dose, M2 reduced the area under the blood glucose curve (AUC 0-5h) by 12.5 ± 2.3% compared to placebo [1]. This places its potency in a specific range, being less than intravenous glibenclamide (19.9 ± 2.1% reduction) but establishing its clear, independent contribution to the overall effect of the parent drug [1].

Pharmacodynamics Diabetes Metabolite Activity

Pharmacokinetic Comparison: Distinct Volume of Distribution and Renal Clearance Versus M1 Metabolite

A direct comparative pharmacokinetic study in healthy subjects revealed that while 3-cis-Hydroxyglibenclamide (M2) and 4-trans-hydroxyglibenclamide (M1) share many PK characteristics, they are distinguished by key parameters [1]. Specifically, the estimated mean volume of distribution for M2 (15.5 ± 5.5 L) is lower than that of M1 (20.8 ± 8.4 L), and M2's renal clearance (8.6 ± 1.6 L/h) is significantly lower than M1's (13.5 ± 3.7 L/h) [1]. Both metabolites exhibit a much higher volume of distribution and total clearance compared to the parent drug, glibenclamide [1].

Pharmacokinetics ADME Metabolism

Accumulation in Renal Impairment: Differentiated Impact on M2 Serum Levels

In a study comparing diabetic patients with impaired renal function (IRF) to those with normal renal function (NRF), the accumulation of 3-cis-Hydroxyglibenclamide (M2) was quantitatively distinct from the parent drug. Peak serum levels (Cmax) of M2 were substantially higher in the IRF group (7-22 ng/mL) compared to the NRF group (<5-18 ng/mL) following a single 7 mg oral dose of glibenclamide [1]. This pattern of metabolite accumulation, which was more pronounced for M2 than for the parent drug, highlights a specific and clinically relevant risk factor for hypoglycemia in renally impaired patients [1].

Renal Pharmacology Pharmacokinetics Special Populations

Analytical Differentiation: Essential Reference Standard for Chromatographic Resolution

The development and validation of a selective high-performance liquid chromatography (HPLC) method for the simultaneous quantification of glibenclamide, M1, and M2 in human serum and urine underscores the need for the M2 compound as a distinct analytical standard [1]. This method, which achieved limits of quantification of 1 ng/mL for glibenclamide and 5 ng/mL for the metabolites, relies on the baseline separation of the two isomeric metabolites, M1 and M2 [2]. The use of a validated reference standard of 3-cis-Hydroxyglibenclamide is therefore non-negotiable for ensuring accuracy and reproducibility in any bioanalytical assay measuring glibenclamide metabolites [1].

Analytical Chemistry HPLC Method Bioanalysis

Core Research and Industrial Applications for 3-cis-Hydroxyglibenclamide


Pharmacokinetic Modeling of Glibenclamide Metabolism in Special Populations

Researchers investigating the altered PK of glibenclamide in patients with renal impairment or other comorbidities require 3-cis-Hydroxyglibenclamide as a key analytical standard [1]. As demonstrated, M2 accumulates to a greater extent than the parent drug in renal failure, making its quantification essential for accurate PK/PD modeling and for understanding the risk of prolonged hypoglycemia in these populations [2].

Bioanalytical Method Development and Validation for Glibenclamide Metabolites

Clinical and research laboratories developing or validating LC-MS/MS or HPLC methods for the simultaneous determination of glibenclamide and its metabolites must procure a certified reference standard of 3-cis-Hydroxyglibenclamide [3]. Its use is critical for establishing system suitability, calibrating detectors, and ensuring the accurate resolution and quantification of the M2 peak, which is distinct from the co-eluting M1 metabolite [3].

In Vitro and In Vivo Pharmacodynamic Studies of Sulfonylurea Action

Investigators studying the mechanism of insulin secretion via SUR1/Kir6.2 channel inhibition can use 3-cis-Hydroxyglibenclamide as a tool compound with a quantifiable, intermediate level of hypoglycemic activity [4]. This allows for structure-activity relationship (SAR) studies to understand how the cis-hydroxylation of the cyclohexyl ring modulates potency and binding kinetics compared to the parent drug and the trans-isomer [4].

Investigation of Drug-Drug Interactions (DDI) Involving CYP2C9 and CYP3A4

Given that the formation of 3-cis-Hydroxyglibenclamide is mediated by CYP2C9, CYP2C19, and CYP3A4, this metabolite serves as a specific probe for studying the impact of inhibitors or inducers of these enzymes on glibenclamide's metabolic fate [5]. Monitoring the change in the M2-to-parent drug ratio provides a functional readout of altered enzyme activity in preclinical and clinical DDI studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-cis-Hydroxyglibenclamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.